![molecular formula C10H9NO3 B8131547 Ethyl furo[2,3-b]pyridine-2-carboxylate](/img/structure/B8131547.png)
Ethyl furo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl furo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Furo[2,3-c]pyridine Derivatives : A simple synthesis method for furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate is proposed, with potential applications in the pharmaceutical and biotechnology industries (Morita & Shiotani, 1986).
Synthesis of Furo[3,2-b]pyridine Derivatives : Another method provides a convenient synthesis of furo[3,2-b]pyridine and its derivatives, also suggesting applications in pharmaceutical and biotechnology fields (Shiotani & Morita, 1986).
Synthesis of Fused Heterocyclic Systems : Acid-catalyzed transformations of specific amides lead to the synthesis of new fused heterocyclic systems, indicating the compound's utility in creating complex organic molecules (Stroganova, Vasilin, & Krapivin, 2016).
Pharmaceutical Applications : Synthesis and biological activity studies of 9-aminopyrano[4,3-d]furo[2,3-b]pyridines suggest potential as pharmaceutical agents, indicating the compound's relevance in drug development (Paronikyan et al., 1995).
Synthesis of Novel Anticancer Agents : Novel hetero ring fused pyridine amide derivatives, synthesized from related compounds, show promising anticancer activity, highlighting the potential for developing new therapeutics (Racha, Vadla, Peddolla, & Betala, 2019).
Catalysis in Organic Synthesis : A study presents a phosphine-catalyzed annulation method for the synthesis of highly functionalized tetrahydropyridines, indicating the compound's role in facilitating complex organic reactions (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
ethyl furo[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKJSUXVQJONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl furo[2,3-b]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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